2-ethoxy-N-(2-naphthyl)-1-naphthamide
CAS No.:
Cat. No.: VC0945380
Molecular Formula: C23H19NO2
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19NO2 |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 2-ethoxy-N-naphthalen-2-ylnaphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C23H19NO2/c1-2-26-21-14-12-17-8-5-6-10-20(17)22(21)23(25)24-19-13-11-16-7-3-4-9-18(16)15-19/h3-15H,2H2,1H3,(H,24,25) |
| Standard InChI Key | LXXJKWDSGVCIDR-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=CC=CC=C4C=C3 |
| Canonical SMILES | CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Introduction
Physical and Chemical Properties
Structural Characteristics
The molecular structure of 2-ethoxy-N-(2-naphthyl)-1-naphthamide features two naphthalene ring systems connected through an amide bond (N-C=O). One naphthalene ring carries an ethoxy group (OCH₂CH₃) at the 2-position, while the other naphthalene ring is attached to the nitrogen atom of the amide group at its 2-position. This structural arrangement can be represented by the following chemical identifiers:
Table 1: Structural Identifiers of 2-Ethoxy-N-(2-Naphthyl)-1-Naphthamide
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C23H19NO2/c1-2-26-21-14-12-17-8-5-6-10-20(17)22(21)23(25)24-19-13-11-16-7-3-4-9-18(16)15-19/h3-15H,2H2,1H3,(H,24,25) |
| Standard InChIKey | LXXJKWDSGVCIDR-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=CC=CC=C4C=C3 |
| Canonical SMILES | CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=CC=CC=C4C=C3 |
The compound's structural characteristics likely influence its reactivity, particularly at the amide bond and the ethoxy group. The presence of two aromatic naphthalene rings may contribute to its potential for π-π stacking interactions with other aromatic systems, potentially affecting its behavior in biological environments or crystalline states.
Synthesis and Preparation
Purification and Characterization
The purification of 2-ethoxy-N-(2-naphthyl)-1-naphthamide would likely involve standard organic chemistry techniques such as recrystallization from appropriate solvents, column chromatography, or a combination of these methods. Characterization of the purified compound could be achieved through various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass spectrometry (MS)
-
Infrared (IR) spectroscopy
-
Elemental analysis
-
X-ray crystallography (if suitable crystals can be obtained)
These techniques would provide confirmation of the compound's structure and purity, essential for research applications.
| Research Area | Potential Investigation |
|---|---|
| Structural Chemistry | Crystal structure determination and solid-state properties |
| Photochemistry | Fluorescence properties and potential as fluorescent probes |
| Medicinal Chemistry | Structure-activity relationships in biological systems |
| Material Science | Potential applications in organic electronics or sensing materials |
| Synthetic Methodology | Development of efficient synthetic routes |
Compounds containing naphthalene units have shown diverse applications in fields ranging from photochemistry to medicinal chemistry. The presence of two naphthalene rings in 2-ethoxy-N-(2-naphthyl)-1-naphthamide may confer interesting photophysical properties, potentially making it relevant for studies in fluorescence or other photochemical applications.
Comparative Analysis
Relationship to Similar Compounds
To provide context for understanding 2-ethoxy-N-(2-naphthyl)-1-naphthamide, it is useful to compare it with related compounds identified in the search results:
Table 3: Comparison of 2-Ethoxy-N-(2-Naphthyl)-1-Naphthamide with Related Compounds
| Property | 2-Ethoxy-N-(2-Naphthyl)-1-Naphthamide | 2-Ethoxy-N-1-Naphthylbenzamide | Naphthalene, 2-Ethoxy- |
|---|---|---|---|
| Molecular Formula | C₂₃H₁₉NO₂ | C₁₉H₁₇NO₂ | C₁₂H₁₂O |
| Molecular Weight | 341.4 g/mol | 291.3 g/mol | 172.2231 g/mol |
| Basic Structure | Two naphthalene rings connected by an amide bond, with an ethoxy group on one naphthalene | A naphthalene ring and a benzene ring connected by an amide bond, with an ethoxy group on the benzene | A single naphthalene ring with an ethoxy substituent |
| InChIKey | LXXJKWDSGVCIDR-UHFFFAOYSA-N | QLLCMHKSKRZKTA-UHFFFAOYSA-N | GUMOJENFFHZAFP-UHFFFAOYSA-N |
This comparison highlights the structural progression from a simple ethoxy-substituted naphthalene to more complex amide derivatives incorporating additional aromatic rings. This family of compounds represents a spectrum of structural complexity that could be systematically studied to understand structure-property relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume